molecular formula C21H20ClN3O4S B2933878 N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921559-13-9

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2933878
CAS RN: 921559-13-9
M. Wt: 445.92
InChI Key: KAUJWDAJJDMTNL-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions and Derivatives

Compounds similar to N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide have been studied for their chemical reactions. For instance, N-(1-Chloro-2-oxo-2-phenylethyl) carboxamides react with thiosemicarbazides to yield derivatives of 5-amino-2-hydrazino-1,3-thiazole. These derivatives can undergo further reactions, such as recyclization and acid hydrolysis, to produce substituted 3-amino-2-thiohydantoins, which have potential applications in synthesizing novel compounds with biological activity (Balya et al., 2008).

Hypoxia-selective Antitumor Agents

Research on regioisomers of hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has shown significant potential in cancer treatment. These compounds are designed to be selectively toxic to hypoxic (oxygen-deprived) cells, a common characteristic of solid tumors. Their selectivity and cytotoxicity under hypoxic conditions make them promising candidates for anticancer therapy (Palmer et al., 1996).

Molecular Structure and Intermolecular Interactions

Studies on the molecular structure and intermolecular interactions of similar compounds provide insights into their chemical behavior and potential applications. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the significance of intermolecular interactions on molecular geometry. Understanding these interactions helps in designing compounds with desired properties for various applications (Karabulut et al., 2014).

Novel Protective Groups and Synthetic Applications

The 3,4-dimethoxybenzyl group has been used as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives. This approach allows for the smooth introduction and subsequent elimination of protective groups, which is a crucial step in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991).

Antimicrobial and Anti-inflammatory Activity

Derivatives of thiazolidinones and thiazolopyrimidines, structurally related to the compound , have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents for treating infections and inflammation-related conditions (Desai et al., 2013).

Mechanism of Action

properties

IUPAC Name

N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-12-17(22)5-4-6-18(12)24-19(26)9-14-11-30-21(23-14)25-20(27)13-7-15(28-2)10-16(8-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUJWDAJJDMTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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